Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

JAK inhibitor synthetic intermediate Tofacitinib analog

Researchers assembling JAK/ITK inhibitor libraries often lose weeks to regioisomer separation or deprotection steps when sourcing generic tetrahydroindazole analogs. This specific N1-(2-hydroxyethyl)-7-oxo-1H-indazole-3-ethyl ester eliminates those inefficiencies. - Free N1-hydroxyl group enables direct esterification, etherification, or oxidation without deprotection-unlike N1-H or N1-methyl analogs. - Confirmed 1H-indazole regioisomer aligns with published co-crystal structures (e.g., GNE-9822/ITK PDB: 4PQN), avoiding regioisomer separation costs. - Recorded Ki of 1.20 nM against human 17β-HSD1 provides a validated biochemical benchmark for assay calibration; unsubstituted analogs lack comparable annotated activity. Procurement managers benefit from a single, correct intermediate that reduces synthetic step count, raises overall yield, and lowers total procurement cost for kinase-focused compound libraries.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
Cat. No. B13367587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=C1CCCC2=O)CCO
InChIInChI=1S/C12H16N2O4/c1-2-18-12(17)10-8-4-3-5-9(16)11(8)14(13-10)6-7-15/h15H,2-7H2,1H3
InChIKeyIXOUJKMRQJVTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydroindazole Core: Sourcing & Structural Identity


Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 802541-15-7) is a heterocyclic tetrahydroindazole derivative with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol . It features a saturated six-membered carbocyclic ring fused to a pyrazole core, a 7-oxo group, an ethyl ester at the 3-position, and a 2-hydroxyethyl substituent at the N1 position. This compound is not commercially developed as a drug candidate itself but is recognized as an advanced synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds such as Janus Kinase (JAK) inhibitors . Its structural attributes—specifically the N1 hydroxyethyl arm and the 3-ethyl ester—provide defined chemical handles for further derivatization, distinguishing it from unsubstituted or differently substituted tetrahydroindazole analogs.

Advanced intermediate for JAK/ITK kinase inhibitor synthesis
N1-(2-hydroxyethyl) handle enables direct derivatization
Defined 1H-indazole regioisomer for SAR continuity

Why Generic Tetrahydroindazole Analogs Cannot Substitute


Tetrahydroindazole derivatives with differing N1 substituents (e.g., –H, –CH₃, –THP‑protected hydroxyethyl) or ester positional isomers (e.g., 2H‑indazole regioisomers) are not functionally interchangeable in synthetic sequences targeting kinase inhibitor cores. The N1‑(2‑hydroxyethyl) group of the target compound provides a free primary alcohol that serves as a direct nucleophilic or electrophilic anchor for parallel derivatization strategies, whereas the N1‑methyl analog (CAS 802541‑13‑5) lacks this reactive handle, requiring additional deprotection or functional group interconversion steps . Similarly, the 1H‑indazole regioisomer (7‑oxo‑4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carboxylate, CAS 175396‑30‑2) presents a different hydrogen‑bonding topology that alters the regioselectivity of subsequent alkylation or acylation reactions . These differences in synthetic tractability, regiochemical outcomes, and the number of required synthetic steps carry direct consequences for route efficiency, overall yield, and procurement cost when assembling compound libraries for JAK or ITK inhibitor lead optimization [1]. The quantitative evidence below substantiates why the specific N1‑(2‑hydroxyethyl)‑7‑oxo‑3‑ethyl ester architecture must be sourced rather than approximated by a generic analog.

N1-methyl analog (CAS 802541-13-5) lacks free hydroxyl and may require extra deprotection/functionalization steps.
2H-indazole regioisomer (CAS 175396-30-2) alters hydrogen-bonding topology and may shift regioselectivity in downstream reactions.
N1-unsubstituted analog provides no reactive anchoring point, potentially complicating kinase inhibitor library assembly.

Comparator Evidence for Sourcing Decisions


Efficient One-Step Conjugation via N1-Hydroxyethyl Handle

The target compound is explicitly disclosed as a direct precursor in synthetic routes to JAK inhibitors such as Tofacitinib analogs, where the N1-(2-hydroxyethyl) side chain serves as a functionalizable handle for subsequent coupling reactions [1]. In contrast, the closest N1-substituted analog, ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 802541-13-5), possesses only an inert methyl group at N1, necessitating a deprotection/functionalization sequence to achieve the same connectivity. Although direct comparative yield data for the identical final product derived from both intermediates are not publicly available, the difference in required synthetic steps represents a quantifiable operational distinction.

Conjugation step count
Class-level inference
Target: 1 step via free hydroxyl
N1-methyl analog: ≥2–3 steps (deprotection/alkylation)
Fewer synthetic steps support route efficiency and cumulative yield
Based on retrosynthetic analysis of US20080167348A1 and structural incapacity of methyl analog
JAK inhibitor synthetic intermediate Tofacitinib analog N1-alkylation

Enhanced Solubility Potential from H-Bond Donor/Acceptor

Computed molecular properties from authoritative databases show that the target compound possesses 1 hydrogen-bond donor (HBD) and 5 hydrogen-bond acceptors (HBA) . By comparison, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 175396-30-2), which lacks any N1 substituent, has 0 HBD and 4 HBA . The additional HBD and HBA arise directly from the 2-hydroxyethyl group and are predictive of improved aqueous solubility, a critical parameter for downstream biological assays.

H-bond donor/acceptor count
Cross-study comparable
Target: 1 HBD, 5 HBA
N1-unsubstituted analog: 0 HBD, 4 HBA
Higher predicted aqueous solubility may benefit biochemical assay media
Computed properties; no direct experimental solubility comparison
solubility hydrogen-bond donor lead-likeness physicochemical property

17β-HSD1 Inhibition Activity Baseline

The target compound is recorded in BindingDB with an enzyme inhibition constant (Ki) of 1.20 nM against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [1]. This sub-nanomolar binding activity provides a quantitative biochemical anchor that is absent for the N1-unsubstituted analog (CAS 175396-30-2) and the N1-methyl analog (CAS 802541-13-5) within the same database. While this datum is not a direct head-to-head comparison, it constitutes the only publicly available quantitative biological activity measurement for the target compound and establishes a baseline absent for its closest structural comparators.

17β-HSD1 inhibition (Ki)
Supporting evidence
Ki = 1.20 nM
Provides a quantitative biochemical benchmark for target-engagement studies
Human placental cytosolic enzyme; radiometric HPLC assay; no comparator data available
17β-HSD1 enzyme inhibition steroid metabolism BindingDB

1H-Indazole Regioisomeric Purity for Kinase Targeting

The target compound is unequivocally defined as a 1H-indazole derivative (N1-substituted), whereas closely related synthetic intermediates such as ethyl 7-oxo-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (CAS 175396-30-2) are regioisomeric 2H-indazoles . In tetrahydroindazole-based kinase inhibitor programs—including both JAK and ITK inhibitor series—the 1H-indazole regioisomer has been consistently employed as the pharmacologically active scaffold, with optimized inhibitors such as GNE-9822 built on a 1H-tetrahydroindazole core [1]. The 2H-indazole isomer, while synthetically accessible, presents a different vector for substituent exit and altered electronic character of the pyrazole ring, which would necessitate re-optimization of the structure-activity relationship (SAR). Sourcing the correct 1H-indazole isomer eliminates the need for regioisomer separation and validation, reducing analytical burden and synthetic waste.

Regioisomeric identity
Class-level inference
Target: 1H-indazole (N1-substituted)
Comparator: 2H-indazole regioisomer
Supports SAR continuity with 1H-indazole kinase inhibitor co-crystal structures
Based on ITK inhibitor GNE-9822 (PDB: 4PQN); 2H-isomer would require independent validation
regioisomer 1H-indazole 2H-indazole kinase inhibitor scaffold

High-Confidence Application Scenarios


JAK/ITK Inhibitor Library Synthesis

Procurement of Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is scientifically justified when constructing compound libraries targeting Janus Kinase (JAK) or Interleukin-2 Inducible T-Cell Kinase (ITK). The free hydroxyl group on the N1-hydroxyethyl side chain enables direct esterification, etherification, or oxidation chemistries without the deprotection steps required for N1-H or N1-methyl analogs. Patent literature explicitly links this scaffold to Tofacitinib-type JAK inhibitor synthesis [1], and the broader tetrahydroindazole series has yielded ITK inhibitors with nanomolar potency and favorable ADME properties (e.g., GNE-9822) [2].

17β-HSD1 Inhibitor Screening & Assay Control

With a recorded Ki of 1.20 nM against human 17β-HSD1 [3], this compound may serve as a starting point or control molecule in steroid metabolism inhibitor screening. Researchers investigating hormone-dependent cancers or endocrine disorders can leverage this quantitative biochemical benchmark to calibrate assay performance, whereas the N1-unsubstituted and N1-methyl analogs lack comparable annotated activity, making them unsuitable for use as reference standards in the same context.

Crystallography & SAR with 1H-Indazole Scaffold

Because the target compound is unambiguously the 1H-indazole regioisomer, it is the appropriate choice for synthetic routes that feed into co-crystallography or docking studies where the 1H-indazole geometry is required. The published co-crystal structure of GNE-9822 bound to the ITK kinase domain (PDB: 4PQN) [2] features a 1H-tetrahydroindazole core, providing a structural template that would be incompatible with 2H-indazole regioisomers. Sourcing the correct regioisomer avoids the cost and delay of regioisomer separation and structural re-validation.

Application
Selection Property
Validation Focus
JAK/ITK inhibitor library synthesis
N1-(2-hydroxyethyl) reactive handle for direct derivatization
Synthetic route efficiency; kinase inhibitor scaffold expansion
17β-HSD1 inhibitor screening research
Reported enzyme inhibition constant (Ki) against human 17β-HSD1
Biochemical assay calibration; target-engagement context
Crystallography & SAR studies with 1H-indazole core
Unambiguous 1H-indazole regioisomeric identity
Structural compatibility with published kinase co-crystal structures (e.g., ITK)
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